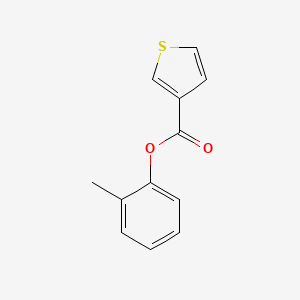

2-Methylphenyl thiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methylphenyl thiophene-3-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic electronics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl thiophene-3-carboxylate can be achieved through several methods. Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of catalysts such as [Rh(COD)Cl]₂ and ligands like bis(diphenylphosphino)ferrocene (DPPF) can enhance the efficiency of these reactions .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

Thiophene rings are highly susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups (e.g., nitro or carboxylate).

Key Observations:

-

The nitro group at the 3-position enhances reactivity via electron withdrawal, facilitating substitution by thiolates or other nucleophiles .

-

Thiolate anions (e.g., PhSH⁻) under neutral conditions cleave aryl alkyl ethers and esters, suggesting potential for analogous reactions with thiophene derivatives .

-

Computational studies reveal dispersion forces dominate in crystal packing, stabilizing intermediates during substitution .

Reaction Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PhSH⁻ (catalytic KF in NMP) | Room temperature, 24 h | Thiophene derivatives | 70–85% |

Ester Hydrolysis and Amidation

The methyl ester group undergoes hydrolysis to form carboxylic acids or reacts with amines to yield amides.

Key Mechanisms:

-

Base-catalyzed hydrolysis converts the ester to 2-methylthiophene-3-carboxylic acid , which is stabilized by resonance within the thiophene ring .

-

Amine nucleophiles (e.g., NH₃) replace the ester group, forming amides with potential biological activity (e.g., antimalarial agents) .

Reaction Example:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (excess) | Reflux in THF, 12 h | Thiophene carboxamide | 65–75% |

Hydrogen Bonding and Intermolecular Interactions

The carboxylate and amino groups participate in hydrogen bonding, influencing crystallinity and reactivity.

Key Findings:

-

Intramolecular N–H⋯O bonds form seven-membered rings, enhancing stability in crystalline structures .

-

Intermolecular N–H⋯N and N–H⋯O interactions create helical chains in solid-state arrangements, dominated by dispersion energy .

Interaction Energies (Hirshfeld Analysis):

| Interaction Type | Energy Contribution | Reference |

|---|---|---|

| Dispersion | −392.2 kJ/mol | |

| Electrostatic | −173.5 kJ/mol | |

| Total | −326.6 kJ/mol |

Computational Insights

Density functional theory (DFT) studies on thiophene derivatives reveal:

Wissenschaftliche Forschungsanwendungen

While the exact compound "2-Methylphenyl thiophene-3-carboxylate" is not directly detailed in the provided search results, information regarding related compounds and their applications can be gathered to infer potential uses and characteristics. The search results highlight the applications of thiophene derivatives, including Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate, and Methyl 2-aminothiophene-3-carboxylate, in medicinal chemistry, industrial chemistry, and material science .

Relevant compounds and applications

- Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate: This compound is explored for analgesic properties and potential use in treating pain-related conditions. It has a unique structure featuring a 2-methylphenyl group attached to the thiophene ring, contributing to its potential biological activities.

- Thiophene derivatives: Thiophene derivatives, in general, are utilized in industrial chemistry and material science as corrosion inhibitors. They also exhibit anticancer, antimicrobial, and antioxidant activities.

- Methyl 3-aminothiophene-2-carboxylate: This is a key intermediate in organic synthesis, medicine, dyes, and pesticides .

Potential applications based on structural similarities

Given the structural similarities between "this compound" and the compounds mentioned above, we can infer some potential applications:

- Medicinal chemistry: The compound might possess biological activities, potentially interacting with biological targets and showing promise as an analgesic agent, particularly in the treatment of neuropathic pain.

- Industrial chemistry and material science: It could be explored as a corrosion inhibitor or used in the synthesis of materials with specific properties.

- Organic synthesis: It may serve as an intermediate in the synthesis of more complex molecules with desired biological or material properties .

Additional insights from search results

- Thiophene derivatives have shown promise in drug development, exemplified by the development of FimH antagonists with improved activity against bacterial infections .

- Some thiophene derivatives have demonstrated কার্যকারিতা against selected microbial species, indicating their potential as antimicrobial agents.

- Certain heterocyclic amines, related to thiophenes, have been identified as potential carcinogens, highlighting the importance of studying the safety and toxicity of these compounds .

Wirkmechanismus

The mechanism of action of 2-Methylphenyl thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, which is the mechanism by which articaine exerts its anesthetic effects . Additionally, the compound’s ability to undergo electrophilic substitution allows it to interact with various biological molecules, leading to its diverse pharmacological activities .

Vergleich Mit ähnlichen Verbindungen

2-Methylphenyl thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

Suprofen: A 2-substituted thiophene used as a nonsteroidal anti-inflammatory drug.

Articaine: A 2,3,4-trisubstituted thiophene used as a dental anesthetic.

Thiophene-2-carboxylate derivatives: These compounds exhibit similar chemical properties but differ in their specific substituents and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Eigenschaften

Molekularformel |

C12H10O2S |

|---|---|

Molekulargewicht |

218.27 g/mol |

IUPAC-Name |

(2-methylphenyl) thiophene-3-carboxylate |

InChI |

InChI=1S/C12H10O2S/c1-9-4-2-3-5-11(9)14-12(13)10-6-7-15-8-10/h2-8H,1H3 |

InChI-Schlüssel |

GPNMAQXHFRUBSY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1OC(=O)C2=CSC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.